molecular formula C20H11F2NO3 B2809653 4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886168-82-7

4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

Cat. No. B2809653
M. Wt: 351.309
InChI Key: GBQJPRIYHRTHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide, also known as FX11, is a small molecule with the molecular formula C20H12FNO3 . It has an average mass of 333.313 Da and a monoisotopic mass of 333.080109 Da . FX11 is known as an inhibitor of lactate dehydrogenase (LDH), which has shown promise as an anti-cancer agent.


Molecular Structure Analysis

The molecular structure of FX11 comprises a xanthene backbone with two fluorine atoms and an amide group . The exact structural details can be obtained from a detailed analysis of its molecular formula, C20H12FNO3 .

Scientific Research Applications

Antimicrobial Applications

Research indicates that fluorine-containing compounds, such as 4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide derivatives, exhibit promising antimicrobial properties. One study described the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting the critical role of the fluorine atom in enhancing antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013). Another study focused on novel fluorine-containing quinazolinones and thiazolidinone motifs, showcasing their significant in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).

Fluorescent Dye Applications

Fluorescein derivatives related to 4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide have been synthesized for use as fluorescent dyes, demonstrating unique optical properties and photo-stability in various media. These properties make them suitable for applications in bioimaging and molecular probes (Fahmy, Negm, Elwahy, & Kana, 2017).

Synthesis and Structural Analysis

The compound has also been utilized in the synthesis and structural analysis of new chemical entities. For example, research into the synthesis, characterization, and X-ray crystal structure of related benzamide derivatives provides insights into their potential applications in materials science and drug design (Deng, Xiao-yan, Peng, Hao, & He, 2014).

Antiproliferative Activity

Derivatives of 4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide have been evaluated for their antiproliferative activity against various cancer cell lines. Research findings indicate that certain derivatives possess significant antiproliferative effects, suggesting their potential as lead compounds in anticancer drug development (Motavallizadeh et al., 2014).

properties

IUPAC Name

4-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F2NO3/c21-12-6-4-11(5-7-12)20(25)23-13-8-9-14-17(10-13)26-19-15(18(14)24)2-1-3-16(19)22/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQJPRIYHRTHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

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